molecular formula C20H18N4O5S2 B11186294 6,6'-[(2-methoxyphenyl)methanediyl]bis(7-hydroxy-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one)

6,6'-[(2-methoxyphenyl)methanediyl]bis(7-hydroxy-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one)

Cat. No.: B11186294
M. Wt: 458.5 g/mol
InChI Key: RKOLDZZWVGVENC-UHFFFAOYSA-N
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Description

6,6’-[(2-methoxyphenyl)methanediyl]bis(7-hydroxy-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one) is a complex organic compound belonging to the class of thiazolo[3,2-a]pyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,6’-[(2-methoxyphenyl)methanediyl]bis(7-hydroxy-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one) typically involves the cyclocondensation of appropriate thiazole and pyrimidine precursors. The reaction conditions often require the use of catalysts and specific solvents to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

6,6’-[(2-methoxyphenyl)methanediyl]bis(7-hydroxy-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one) can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include oxo derivatives, dihydro derivatives, and various substituted thiazolo[3,2-a]pyrimidines .

Scientific Research Applications

6,6’-[(2-methoxyphenyl)methanediyl]bis(7-hydroxy-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one) has several scientific research applications, including:

    Chemistry: Used as a precursor for the synthesis of novel heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic applications, including antiviral, antibacterial, and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties .

Mechanism of Action

The mechanism of action of 6,6’-[(2-methoxyphenyl)methanediyl]bis(7-hydroxy-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one) involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the biochemical pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,6’-[(2-methoxyphenyl)methanediyl]bis(7-hydroxy-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one) is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its methoxyphenyl group and hydroxyl functionalities contribute to its versatility in various chemical reactions and potential therapeutic applications .

Properties

Molecular Formula

C20H18N4O5S2

Molecular Weight

458.5 g/mol

IUPAC Name

7-hydroxy-6-[(7-hydroxy-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)-(2-methoxyphenyl)methyl]-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-5-one

InChI

InChI=1S/C20H18N4O5S2/c1-29-11-5-3-2-4-10(11)12(13-15(25)21-19-23(17(13)27)6-8-30-19)14-16(26)22-20-24(18(14)28)7-9-31-20/h2-5,12,25-26H,6-9H2,1H3

InChI Key

RKOLDZZWVGVENC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C(C2=C(N=C3N(C2=O)CCS3)O)C4=C(N=C5N(C4=O)CCS5)O

Origin of Product

United States

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